

PF-06426779: A Deep Dive into Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: PF-06426779

Cat. No.: B15609436

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This technical guide provides a comprehensive overview of the kinase selectivity profile of **PF-06426779**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound.

Executive Summary

PF-06426779 is a highly potent inhibitor of IRAK4, a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. With a biochemical half-maximal inhibitory concentration (IC₅₀) of 0.3 nM against IRAK4, it demonstrates significant potential for therapeutic intervention in inflammatory diseases and certain cancers. This guide details its selectivity against a broad panel of kinases, the methodologies used for this determination, and the signaling context of its primary target.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **PF-06426779** has been profiled against a panel of 216 kinases to ascertain its specificity for IRAK4. The results, summarized in the table below, highlight its remarkable selectivity.

Kinase Target	Percent Inhibition at 1 μ M	IC ₅₀ (nM)
IRAK4	100	0.3
ACK1	>80	Not Determined
TNK1	>80	Not Determined
TNK2	>80	Not Determined
EphA8	>80	Not Determined
EphB1	>80	Not Determined
EphB2	>80	Not Determined
EphB3	>80	Not Determined
GAK	>80	Not Determined
MEK5	>80	Not Determined
MLK1	>80	Not Determined
MLK2	>80	Not Determined
MLK3	>80	Not Determined
Other 204 kinases	<50	Not Determined

Data compiled from publicly available research. The IC₅₀ values for kinases other than IRAK4 were not determined as the inhibition at 1 μ M was the primary screening metric for selectivity.

Experimental Protocols

The determination of the kinase selectivity profile of **PF-06426779** involved rigorous biochemical assays. The following sections detail the methodologies employed.

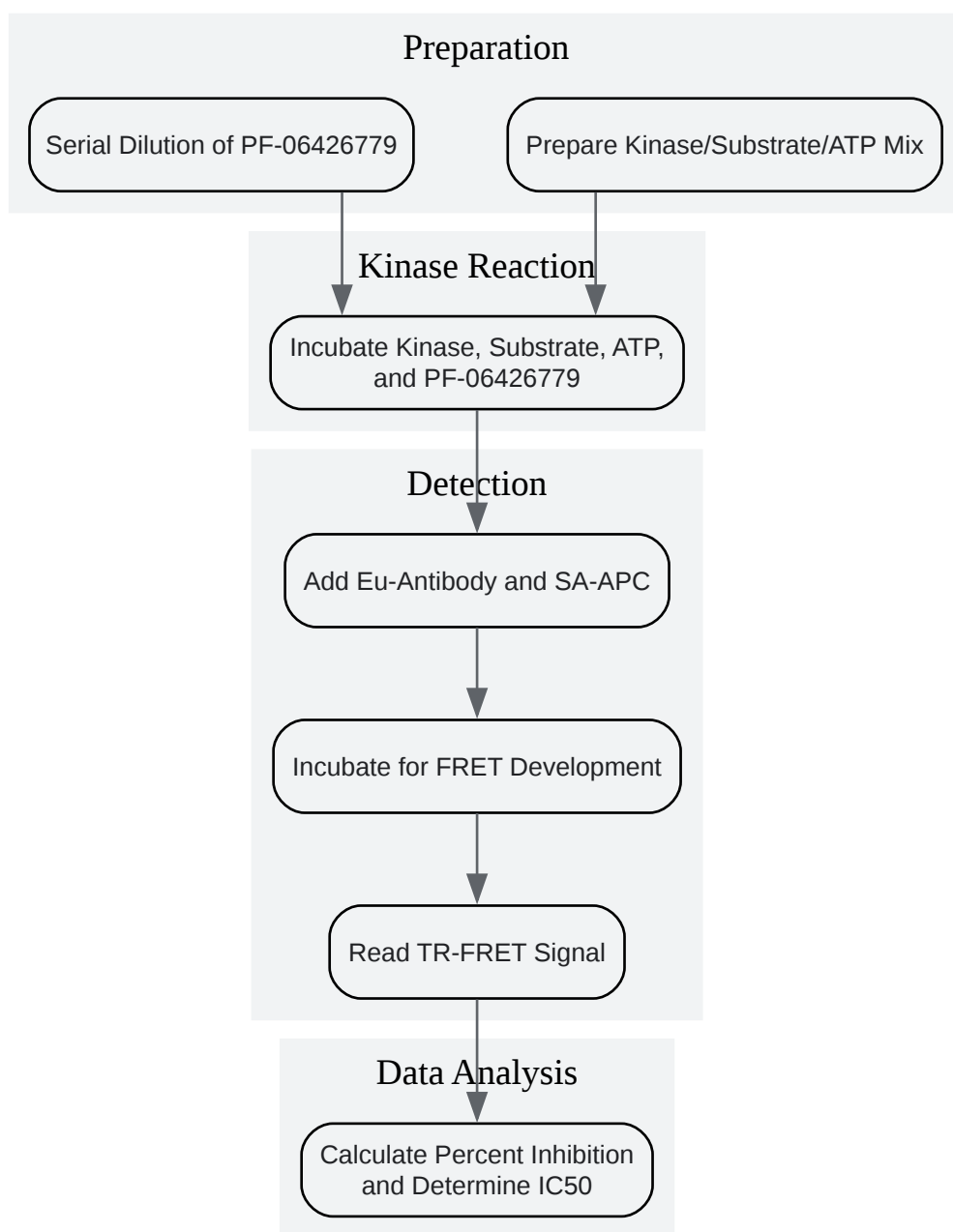
In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

The potency of **PF-06426779** against IRAK4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- Recombinant human IRAK4 (catalytic domain)
- Biotinylated peptide substrate
- ATP
- **PF-06426779** (serially diluted)
- Europium-labeled anti-phosphopeptide antibody
- Streptavidin-allophycocyanin (SA-APC)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

Workflow:



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Fig. 1: Workflow for in vitro kinase inhibition assay.

Procedure:

- **PF-06426779** was serially diluted to various concentrations.
- IRAK4 enzyme, peptide substrate, and ATP were combined in the assay buffer.

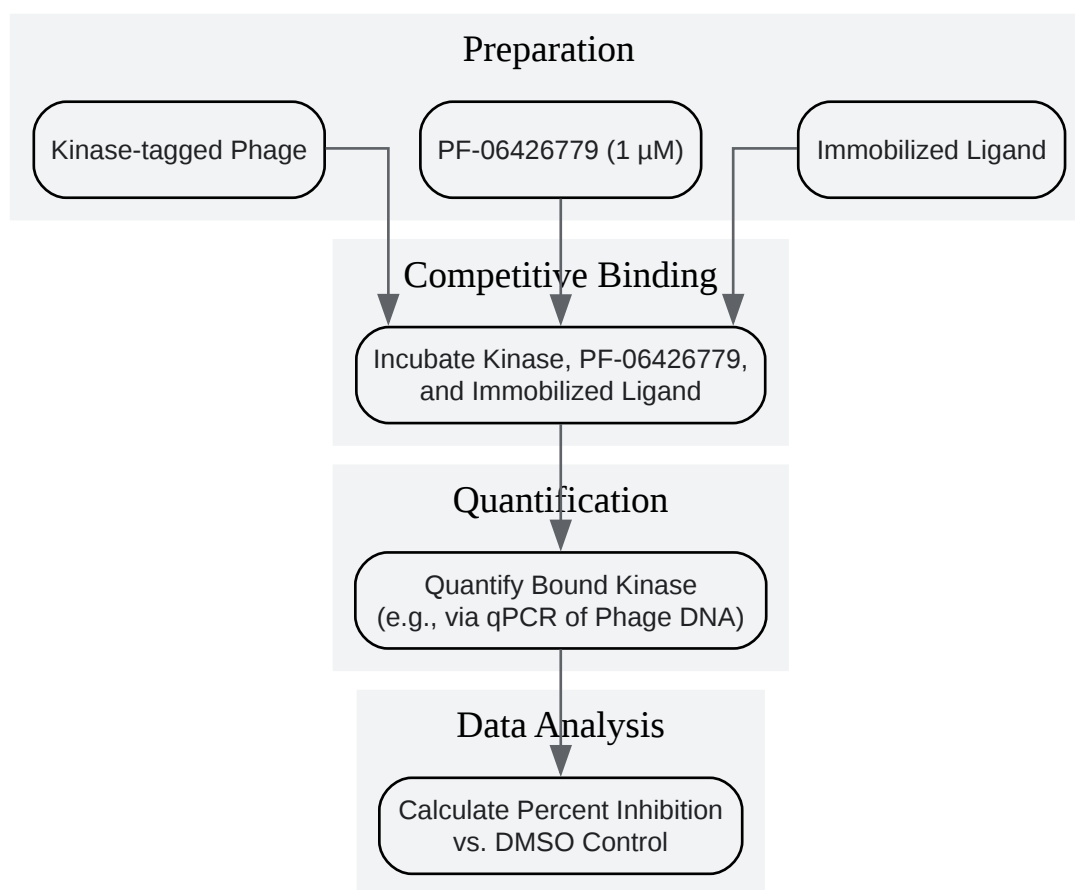
- The kinase reaction was initiated by adding the enzyme mixture to the diluted compound.
- The reaction was allowed to proceed for a defined period at room temperature.
- The reaction was stopped, and the detection reagents (Europium-labeled antibody and SA-APC) were added.
- After an incubation period to allow for FRET to develop, the signal was read on a suitable plate reader.
- The IC50 values were calculated from the resulting dose-response curves.

Kinome-wide Selectivity Profiling

The selectivity of **PF-06426779** was assessed against a panel of 216 kinases using a competitive binding assay format (e.g., KINOMEScan™).

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.

Workflow:

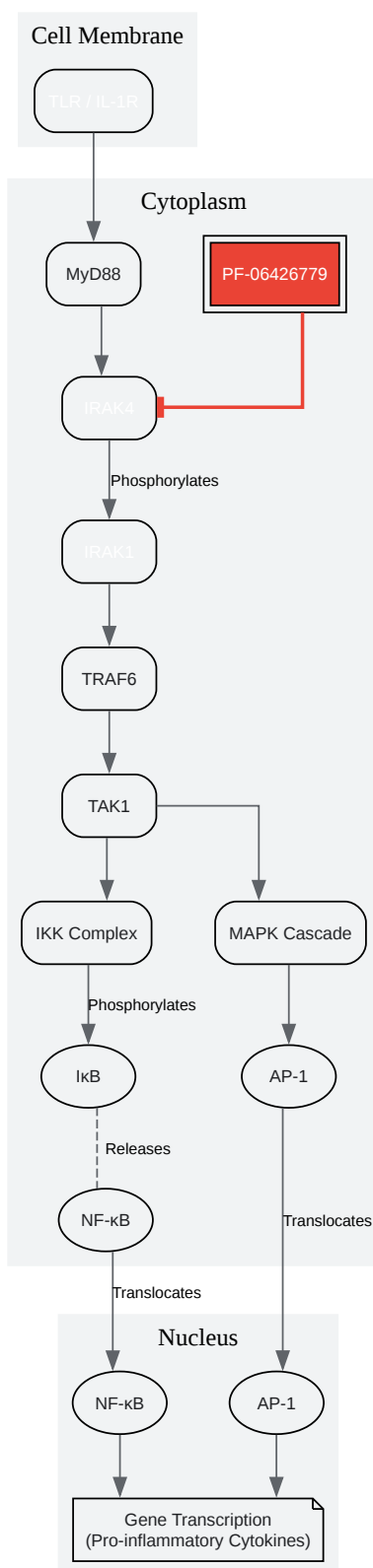


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Fig. 2: Workflow for competitive binding-based kinase profiling.

IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines.



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Fig. 3: Simplified IRAK4 signaling pathway.

Conclusion

PF-06426779 is a highly potent and selective inhibitor of IRAK4. Its selectivity has been established through comprehensive kinase profiling. The detailed experimental protocols and an understanding of the IRAK4 signaling pathway provided in this guide offer valuable information for researchers in the fields of inflammation, immunology, and oncology. The high degree of selectivity suggests a lower potential for off-target effects, making **PF-06426779** a promising candidate for further investigation.

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